molecular formula C19H24N4O8S2 B12715077 Benzenesulfonamide, 2-methoxy-5-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- CAS No. 81514-28-5

Benzenesulfonamide, 2-methoxy-5-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-

Cat. No.: B12715077
CAS No.: 81514-28-5
M. Wt: 500.6 g/mol
InChI Key: SHFUHVMMYQBFLI-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2-methoxy-5-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its benzenesulfonamide core, which is substituted with methoxy, nitro, and propylamino groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 2-methoxy-5-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- involves multiple steps, starting from the preparation of intermediate compoundsThe final step typically involves the coupling of the sulfonyl and phenyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and substitution reactions, utilizing automated reactors to ensure precision and efficiency. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2-methoxy-5-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and catalytic hydrogenation for reduction reactions. Oxidizing agents such as potassium permanganate are used for oxidation reactions. Substitution reactions often involve nucleophiles like amines and alcohols .

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamide derivatives, each with unique chemical and biological properties .

Scientific Research Applications

Benzenesulfonamide, 2-methoxy-5-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 2-methoxy-5-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound for targeted cancer therapy .

Properties

CAS No.

81514-28-5

Molecular Formula

C19H24N4O8S2

Molecular Weight

500.6 g/mol

IUPAC Name

1-[4-[2-[(2-methoxy-5-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-propylurea

InChI

InChI=1S/C19H24N4O8S2/c1-3-11-20-19(24)22-32(27,28)16-7-4-14(5-8-16)10-12-21-33(29,30)18-13-15(23(25)26)6-9-17(18)31-2/h4-9,13,21H,3,10-12H2,1-2H3,(H2,20,22,24)

InChI Key

SHFUHVMMYQBFLI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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